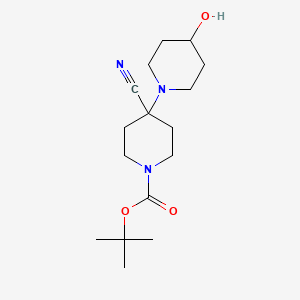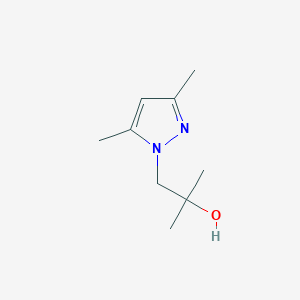
1-(3,5-二甲基-1H-吡唑-1-基)-2-甲基丙醇
描述
The compound “1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol” is a derivative of the 3,5-dimethylpyrazole group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol” were not found, related compounds have been synthesized through various methods. For instance, multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .
科学研究应用
腐蚀抑制
1-(3,5-二甲基-1H-吡唑-1-基)-2-甲基丙醇及其衍生物已被研究作为腐蚀抑制剂。密度泛函理论(DFT)研究揭示了它们在抑制腐蚀方面的有效性,各种参数如EHOMO、ELUMO、能隙能量和电子转移起着重要作用(Wang et al., 2006)。
催化和配位化学
这种化合物及其衍生物在催化和配位化学领域中非常显著。例如,它们在合成方形单核Pd(II)配合物(Drew et al., 2007)和制备金属大环钯(II)配合物(Guerrero et al., 2008)中的用途展示了它们的多功能性。
有机合成
它在有机合成中的用途体现在4-甲酰基吡唑的硒乙酰化反应(Papernaya等,2013)和合成具有细胞毒活性的三齿吡唑化合物(Kodadi et al., 2007)中。
药物化学
在药物化学中,这种化合物的衍生物已被评估为前列腺癌抗原-1的抑制剂,显示出作为潜在抗前列腺癌药物的有希望结果(Nakao et al., 2014)。
抗菌应用
这种化合物及其衍生物也已被用于抗菌应用。一项研究合成了各种3,5-二甲基-1H-吡唑衍生物并评估了它们的抗菌活性,发现它们对多种细菌种类有效(Al-Smaisim, 2012)。
钢铁腐蚀抑制剂
它作为酸性环境中钢铁腐蚀抑制剂的作用已被探讨,一项研究显示了一种化合物在降低腐蚀速率方面的效率(Bouklah等,2005)。
分子结构和反应性研究
这种化合物及其衍生物的分子结构和反应性已成为广泛研究的课题,对于理解它们的化学行为和潜在应用做出了重要贡献(Maurya & Haldar, 2020)。
作用机制
Target of Action
Compounds with a similar pyrazole structure have been found to exhibit potent antileishmanial and antimalarial activities . These compounds interact with the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Similar compounds have been found to inhibit tubulin polymerization , which disrupts the structure and function of cells, leading to their death.
Biochemical Pathways
Similar compounds have been found to affect the pathways related to the life cycle of leishmania and plasmodium .
Result of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities .
生化分析
Biochemical Properties
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage .
Cellular Effects
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it modulates the cholinergic signaling pathway by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity . This can result in enhanced synaptic transmission and improved cognitive function. Moreover, 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol has been shown to upregulate the expression of antioxidant genes, thereby reducing oxidative stress and promoting cell survival .
Molecular Mechanism
The molecular mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the hydrolysis of acetylcholine, leading to increased acetylcholine levels in the synaptic cleft. Additionally, 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol interacts with transcription factors involved in the regulation of antioxidant genes, promoting their expression and enhancing the cellular antioxidant defense system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, with minimal degradation observed over extended periods . Long-term exposure to 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol has been associated with sustained antioxidant activity and protection against oxidative stress-induced cellular damage . These findings suggest that the compound maintains its biochemical properties and therapeutic potential over time.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol vary with different dosages. At low doses, the compound exhibits neuroprotective effects by enhancing cholinergic signaling and reducing oxidative stress . At higher doses, it may lead to adverse effects such as toxicity and impaired motor function . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Metabolic Pathways
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound’s metabolites are then excreted through the kidneys. Additionally, 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol has been shown to influence metabolic flux and alter metabolite levels, particularly those related to oxidative stress and energy metabolism .
Transport and Distribution
The transport and distribution of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol within cells and tissues involve specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and mitochondria . This localization is crucial for its biochemical activity and therapeutic effects.
Subcellular Localization
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in oxidative stress responses and energy metabolism . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments .
属性
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-5-8(2)11(10-7)6-9(3,4)12/h5,12H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMGWURBDGQCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


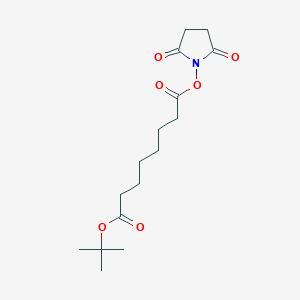
![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)
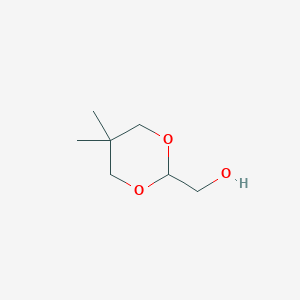
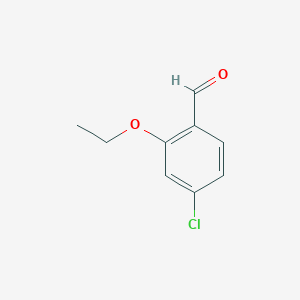
![Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)-](/img/structure/B1398118.png)
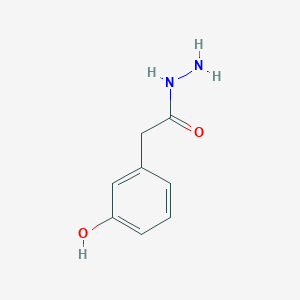
![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)
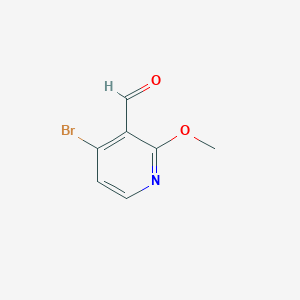
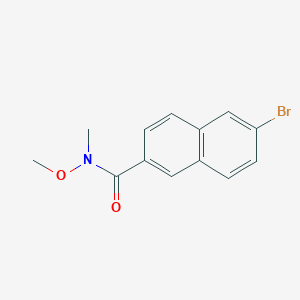
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B1398124.png)
![ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1398125.png)
![Tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1398127.png)
